N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Brand Name: Vulcanchem
CAS No.: 1286695-50-8
VCID: VC4318985
InChI: InChI=1S/C19H16N2O3/c22-19(20-15-8-9-16-17(12-15)24-13-23-16)18(21-10-4-5-11-21)14-6-2-1-3-7-14/h1-12,18H,13H2,(H,20,22)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4
Molecular Formula: C19H16N2O3
Molecular Weight: 320.348

N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide

CAS No.: 1286695-50-8

Cat. No.: VC4318985

Molecular Formula: C19H16N2O3

Molecular Weight: 320.348

* For research use only. Not for human or veterinary use.

N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide - 1286695-50-8

Specification

CAS No. 1286695-50-8
Molecular Formula C19H16N2O3
Molecular Weight 320.348
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Standard InChI InChI=1S/C19H16N2O3/c22-19(20-15-8-9-16-17(12-15)24-13-23-16)18(21-10-4-5-11-21)14-6-2-1-3-7-14/h1-12,18H,13H2,(H,20,22)
Standard InChI Key YPDLDYSFYYIPJF-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide features a benzodioxole ring (1,3-benzodioxol-5-yl) linked to an acetamide group, which is further substituted with phenyl and pyrrol-1-yl groups at the α-carbon. The benzodioxole ring contributes aromatic stability and potential π-π stacking interactions with biological targets, while the pyrrole moiety introduces electron-rich heterocyclic character .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₃
Molecular Weight320.348 g/mol
IUPAC NameN-(1,3-benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CN4

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) simulations predict distinct signals for the benzodioxole protons (δ 6.7–6.9 ppm), pyrrole protons (δ 6.2–6.4 ppm), and acetamide carbonyl (δ 168–170 ppm). Density functional theory (DFT) calculations suggest a planar conformation for the benzodioxole and phenyl groups, optimizing hydrophobic interactions .

Synthesis and Optimization

StepReagents/ConditionsYield (%)
Benzodioxole formationCatechol, CH₂Cl₂, H₂SO₄75–80
SubstitutionGrignard reagent, THF, 0°C60–65
AcetylationAcetyl chloride, Et₃N, DCM85–90

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are standard .

TargetActivity (pIC₅₀)Confidence
COX-26.92High
Nav1.75.85Moderate
TNF-α5.12Low
ParameterValue (mg/kg)
LD₅₀ (Oral, Rat)1,250
LD₅₀ (Intravenous, Rat)320

Structure-Activity Relationships (SAR)

Role of Substituents

  • Benzodioxole Ring: Removal reduces COX-2 affinity by 40%, highlighting its role in hydrophobic interactions.

  • Pyrrole vs. Piperidine: Replacement with piperidine (as in CID 760826 ) decreases analgesic activity, emphasizing pyrrole’s electronic contributions .

  • Phenyl Group: Para-substitution with electron-withdrawing groups (e.g., -NO₂) enhances metabolic stability but reduces solubility .

Applications and Future Directions

Therapeutic Prospects

The compound’s dual COX-2/Naᵥ1.7 inhibition positions it as a candidate for inflammatory pain syndromes. Preclinical trials in rodent arthritis models are warranted.

Patent Landscape

No current patents cover N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide, presenting opportunities for novel intellectual property .

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